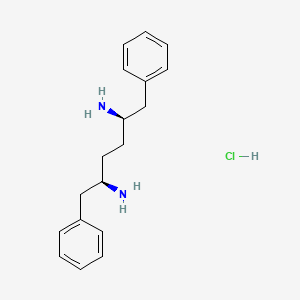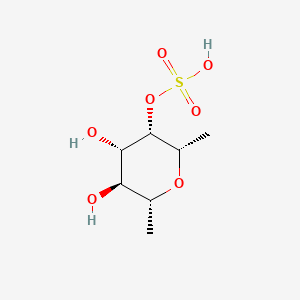
2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further bonded to a boronic acid pinacol ester moiety. The trifluoromethyl group imparts unique electronic properties to the molecule, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester typically involves the iridium-catalyzed borylation of 2,6-bis(trifluoromethyl)pyridine. This reaction proceeds efficiently under mild conditions, yielding the desired boronic ester in good to excellent yields . The reaction conditions often include the use of iridium catalysts, such as [Ir(COD)Cl]2, in the presence of bis(pinacolato)diboron and a suitable base like potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products
Coupled Products: In Suzuki-Miyaura reactions, the major products are biaryl compounds.
Alcohols: Oxidation of the boronic ester yields the corresponding alcohols.
Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridine derivatives.
Scientific Research Applications
2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The primary mechanism of action for 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylcarboxy)pyridine-5-boronic acid
- 3-Aminopyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Uniqueness
2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties. This makes it particularly valuable in reactions requiring high reactivity and selectivity. The compound’s stability and ease of handling further enhance its utility in various synthetic applications .
Properties
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(trifluoromethyl)pyridin-4-yl]borinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF3NO3/c1-10(2,18)11(3,4)20-13(19)8-5-6-17-9(7-8)12(14,15)16/h5-7,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHUBAJNDSVEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8055029.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B8055037.png)

![4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8055041.png)



![7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid](/img/structure/B8055098.png)


![(2'-Amino-[1,1'-biphenyl]-2-yl)(dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphoranyl)palladium(III) chloride](/img/structure/B8055122.png)



